N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-15-9-8-14(16(10-15)19-2)12-17-11-13-6-4-3-5-7-13;/h3-10,17H,11-12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKNHMJBXGNDRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=CC=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40540359 | |

| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83304-59-0 | |

| Record name | N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40540359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

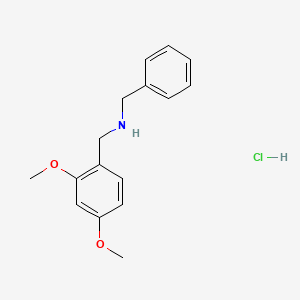

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

Introduction

This compound is a secondary amine salt of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, combining a benzyl group and a dimethoxy-substituted benzyl group, makes it a versatile intermediate for creating more complex molecules with potential biological activity.[1] The dimethoxy-phenyl motif is a common feature in various bioactive compounds, while the benzylamine core is a foundational structure in numerous pharmaceuticals.[2] This guide provides a comprehensive overview of the molecule's structure, a validated synthetic pathway, and the analytical methods required for its unambiguous characterization, tailored for professionals in chemical research and drug development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is established by its unique structural and chemical identifiers. This compound is systematically named and cataloged to ensure precise communication and reproducibility in research.[3][4]

Core Structure and Nomenclature

The molecule consists of a central nitrogen atom bonded to a hydrogen, a benzyl group, and a (2,4-dimethoxyphenyl)methyl group. In its hydrochloride salt form, the amine nitrogen is protonated, forming an ammonium cation, which is ionically bonded to a chloride anion. This salt form typically enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.[3][5]

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key properties and identifiers for the compound.

| Property | Value | Reference(s) |

| IUPAC Name | N-benzyl-1-(2,4-dimethoxyphenyl)methanamine;hydrochloride | [3] |

| CAS Number | 83304-59-0 | [3][6] |

| Molecular Formula | C₁₆H₂₀ClNO₂ | [3][4] |

| Molecular Weight | 293.79 g/mol | [4] |

| Appearance | Solid | [3] |

| Storage Conditions | Room temperature, sealed in a dry environment | [3] |

| Free Base Formula | C₁₆H₁₉NO₂ | [7] |

| Free Base Mol. Weight | 257.33 g/mol | [7] |

Synthesis and Purification Workflow

The most direct and widely adopted method for synthesizing secondary amines like N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine is through reductive amination.[8][9] This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded approach involves two primary steps: the formation of an imine intermediate followed by its reduction to the target amine.[10] The final product is then converted to its hydrochloride salt for enhanced stability.

Synthesis Pathway Overview

The synthesis begins with the condensation of 2,4-dimethoxybenzaldehyde and benzylamine to form an N-benzylidene intermediate (a Schiff base). This imine is then selectively reduced. Using a mild reducing agent like sodium triacetoxyborohydride is advantageous as it can be done in a one-pot reaction and is selective for the imine over the starting aldehyde.[11]

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system where the successful isolation of a solid product after acidification confirms the formation of the desired amine salt.

-

Imine Formation & Reduction (One-Pot):

-

To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC for the disappearance of the aldehyde.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Causality Note: This reagent is chosen for its mildness and selectivity, reducing the imine as it forms without significantly affecting the aldehyde.[11]

-

Allow the reaction to stir at room temperature overnight.

-

-

Workup and Isolation of Free Base:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine free base, typically as an oil.[12]

-

-

Hydrochloride Salt Formation and Purification:

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

Slowly add a solution of 2M HCl in diethyl ether dropwise while stirring.

-

The hydrochloride salt should precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the molecular structure is paramount and is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for determining the precise arrangement of hydrogen atoms in a molecule. The expected spectrum for the hydrochloride salt will show distinct signals for the aromatic protons, the two different CH₂ groups, the methoxy groups, and the exchangeable N-H protons.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~9.5 - 10.5 | Broad singlet | 2H | -NH₂⁺- | Broad due to quadrupole broadening and exchange. In the salt form. |

| ~7.20 - 7.50 | Multiplet | 6H | Benzyl Ar-H & 1H of Dimethoxy-Ar-H | Overlapping signals from the monosubstituted and trisubstituted rings.[13] |

| ~6.40 - 6.60 | Multiplet | 2H | Dimethoxy-Ar-H | Protons ortho and para to the methoxy groups are shifted upfield.[14] |

| ~4.20 | Singlet/T-like | 2H | Ar-CH₂-N | Protons adjacent to the dimethoxy-phenyl ring. |

| ~4.10 | Singlet/T-like | 2H | Ph-CH₂-N | Protons adjacent to the benzyl ring. |

| ~3.85 | Singlet | 3H | -OCH₃ | One of the two methoxy groups. |

| ~3.80 | Singlet | 3H | -OCH₃ | The second methoxy group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Protocol:

-

Prepare a sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

Expected Characteristic FTIR Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2700 | N-H stretch (broad) | Secondary ammonium (-NH₂⁺-) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (CH₂, CH₃) |

| 1600, 1500, 1450 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O stretch (asymmetric) | Aryl-alkyl ether (-OCH₃) |

| 1050 - 1020 | C-O stretch (symmetric) | Aryl-alkyl ether (-OCH₃) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. For this hydrochloride salt, analysis is typically performed in a mode that detects the cationic free base.

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer, often using Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

Expected Result: The primary observation will be the molecular ion peak for the protonated free base [M+H]⁺.

-

Free Base (M): C₁₆H₁₉NO₂

-

Molecular Weight of M: 257.14 g/mol [7]

-

Expected [M+H]⁺ Peak: m/z ≈ 258.15

Relevance in Research and Drug Development

The structural motifs within this compound are prevalent in pharmacologically active agents. The N-benzyl group is a key component in compounds targeting various receptors and enzymes.[15] For instance, derivatives of N-benzylbenzamide have been identified as potent tubulin polymerization inhibitors with significant antitumor activities.[16] The 2,4-dimethoxy substitution pattern is found in molecules with applications ranging from anti-HIV agents to tools for investigating protein reactivity. Therefore, this compound serves as a valuable and well-characterized starting material for synthetic campaigns aimed at discovering novel therapeutics.

Conclusion

The molecular structure of this compound is definitively established through a logical and verifiable combination of chemical synthesis and spectroscopic analysis. The use of reductive amination provides a reliable and efficient route to its preparation.[17] Subsequent characterization by ¹H NMR, FTIR, and Mass Spectrometry offers a complete and self-validating confirmation of its identity, providing researchers and drug development professionals with the foundational knowledge required for its application in advanced scientific endeavors.

References

-

This compound 83304-59-0 wiki. Chemical Synthesis. [Link]

-

83304-59-0 this compound. Win-Win Chemical. [Link]

-

Synthesis of 2,4-dimethoxybenzylamine. PrepChem.com. [Link]

-

Reductive aminations of aldehydes with benzylamine or cyclohexylamine... ResearchGate. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

- CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine.

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. [Link]

-

CAS No : 83304-60-3 | Product Name : N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine. Pharmaffiliates. [Link]

-

N-Benzylmethylamine | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]

-

The two most general amine syntheses are the reductive amination... Pearson. [Link]

-

Methenamine hydrochloride | C6H13ClN4 | CID 22339066. PubChem - NIH. [Link]

-

Reductive Amination of Benzaldehyde | PDF. Scribd. [Link]

- CN112159324B - Method for synthesizing deuterated methylamine hydrochloride...

-

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine. MySkinRecipes. [Link]

-

2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250. PubChem. [Link]

-

Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. [Link]

-

N-Methylbenzylamine | C8H11N | CID 7669. PubChem - NIH. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors... PubMed. [Link]

-

Methylamine - Wikipedia. Wikipedia. [Link]

-

(PDF) N-(2,5-dibromo-3-thienylmethyl)methylamine hydrochloride data. ResearchGate. [Link]

-

Supplementary Information. Royal Society of Chemistry. [Link]

- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]

-

Dimethylbenzylamine - Wikipedia. Wikipedia. [Link]

Sources

- 1. N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine [myskinrecipes.com]

- 2. N-Benzylmethylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | 83304-59-0 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 593-51-1: Methylamine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. aurumpharmatech.com [aurumpharmatech.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]

- 10. scribd.com [scribd.com]

- 11. BENZYL-(2,4-DIMETHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. rsc.org [rsc.org]

- 14. 2,4-Dimethoxybenzylamine hydrochloride(20781-21-9) 1H NMR [m.chemicalbook.com]

- 15. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride in Organic Solvents

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a foundational understanding and practical framework for evaluating the solubility of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride. While specific quantitative data for this compound is not broadly published, this document outlines the core chemical principles and empirical methodologies required to determine its solubility profile, empowering researchers to generate reliable data for applications ranging from synthesis and purification to formulation and analytical development.

Introduction: The Critical Role of Solubility

This compound is a secondary amine salt with a molecular structure suggesting potential applications in pharmaceutical research and organic synthesis. The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of amine-containing compounds.[1] However, for processes such as reaction chemistry, purification via recrystallization, and the development of non-aqueous formulations, a thorough understanding of its solubility in organic solvents is paramount.

Solubility dictates the choice of solvent for a chemical reaction, influences the efficiency of purification, and is a critical parameter in designing drug delivery systems.[2] Inaccurate or poorly understood solubility can lead to failed experiments, impure products, and significant delays in development timelines. This guide provides the theoretical basis and practical tools to systematically investigate and understand the solubility of this specific compound.

Physicochemical Properties & Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[3] The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[4]

Molecular Structure Analysis:

-

Ionic Character: The defining feature of this compound is its ionic nature. As an amine salt, it possesses a charged ammonium center and a chloride counter-ion. This confers a high degree of polarity.[5]

-

Hydrogen Bonding: The protonated secondary amine (-NH2+) is a strong hydrogen bond donor. The oxygen atoms of the two methoxy (-OCH3) groups and the chloride anion can act as hydrogen bond acceptors.[6] The ability to form hydrogen bonds is a crucial factor for solubility in protic solvents.[7]

-

Polar Moieties: The two methoxy groups contribute to the overall polarity of the molecule.[8]

-

Nonpolar Regions: The two benzyl rings are hydrophobic, nonpolar regions. The solubility will decrease as the size of these hydrophobic parts increases.

Predictive Analysis:

Based on these features, a qualitative prediction of solubility can be made:

-

High Solubility Expected in: Polar protic solvents like methanol, ethanol, and possibly acetic acid. These solvents can engage in strong hydrogen bonding and solvate the ionic salt effectively.[9]

-

Moderate to Low Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetonitrile. While these solvents have high polarity, their inability to act as hydrogen bond donors may limit their effectiveness in solvating the ammonium cation and chloride anion compared to protic solvents.[3]

-

Very Low to Insoluble Expected in: Nonpolar solvents like hexane, toluene, and diethyl ether. The large, nonpolar regions of these solvents cannot effectively solvate the highly polar, ionic structure of the hydrochloride salt.[5]

The logical relationship between the compound's structure and its expected solubility is illustrated in the diagram below.

Caption: Relationship between compound structure and predicted solubility.

Experimental Determination of Solubility

To obtain accurate, quantitative data, empirical measurement is essential. The saturation shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[2] Adherence to Good Laboratory Practices (GLP) is crucial for ensuring the reproducibility and integrity of the data generated.[10][11][12]

General Principles

The method involves agitating an excess amount of the solid compound in the solvent of interest at a controlled temperature for a sufficient period to reach equilibrium.[13] At equilibrium, the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.

Detailed Experimental Protocol: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Magnetic stir bars or orbital shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point could be ~20-50 mg of solid in 5 mL of solvent.

-

Equilibration: Add the chosen solvent to each vial. Seal the vials tightly to prevent solvent evaporation.

-

Agitation: Place the vials in a thermostatically controlled environment (e.g., shaker bath at 25 °C ± 0.5 °C). Agitate the samples at a constant rate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[10] Note: The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.

-

Phase Separation: Once equilibrium is achieved, allow the samples to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.[10][11]

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturate solution with the appropriate mobile phase (for HPLC) or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the compound by comparing the response to the calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL, mol/L).

The workflow for this experimental protocol is visualized below.

Caption: Step-by-step workflow for the shake-flask solubility method.

Factors Influencing Solubility Measurements

Several experimental parameters can significantly influence the outcome of a solubility measurement. Careful control of these factors is essential for obtaining accurate and reliable data.[14]

-

Temperature: The solubility of most solids increases with temperature.[15][16] Therefore, maintaining a constant and accurately recorded temperature is critical. A change of even a few degrees can significantly alter the measured solubility.[17]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Use the highest purity materials available.

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous forms of a compound can have different solubilities. It is important to characterize the solid form being tested.

-

pH of the Medium: While less critical for purely organic, non-ionizable solvents, any trace amounts of water or acidic/basic impurities can affect the ionization state of the amine hydrochloride and thus its solubility.

-

Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of solubility. The time required to reach equilibrium must be experimentally verified.[10]

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and organized table. This allows for easy comparison across different solvents and provides a valuable dataset for various applications.

Table 1: Hypothetical Solubility Data for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl at 25°C

| Solvent Class | Solvent | Polarity Index (P')[18] | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Polar Protic | Methanol | 5.1 | Freely Soluble | > 100 |

| Ethanol | 4.3 | Soluble | 30 - 100 | |

| Isopropanol | 3.9 | Sparingly Soluble | 10 - 30 | |

| Water | 10.2 | Soluble | 30 - 100 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | 30 - 100 |

| Acetonitrile | 5.8 | Slightly Soluble | 1 - 10 | |

| Acetone | 5.1 | Very Slightly Soluble | 0.1 - 1 | |

| Ethyl Acetate | 4.4 | Very Slightly Soluble | 0.1 - 1 | |

| Nonpolar | Dichloromethane | 3.1 | Insoluble | < 0.1 |

| Toluene | 2.4 | Insoluble | < 0.1 | |

| Hexane | 0.1 | Insoluble | < 0.1 |

Note: The data presented in this table is illustrative and hypothetical, designed to serve as a template for reporting experimentally determined values. Polarity Index values are approximate and can vary slightly depending on the source.[19][20][21]

Interpretation for Application:

-

Recrystallization: An ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[22][23] Based on the hypothetical data, a solvent pair like ethanol/ethyl acetate or isopropanol/hexane could be investigated. The compound would be dissolved in the "good" solvent (e.g., hot isopropanol) and the "poor" solvent (e.g., hexane) would be added to induce crystallization upon cooling.[22]

-

Reaction Medium: Solvents in which the compound is highly soluble, such as methanol or DMSO, would be suitable choices for reaction media, ensuring a homogeneous reaction environment.

-

Formulation: For a non-aqueous liquid formulation, a solvent like ethanol or a co-solvent system might be considered, depending on the required concentration and compatibility with other excipients.

Conclusion

Determining the solubility of this compound in organic solvents is a critical step in its development and application. While readily available data is scarce, a systematic approach combining theoretical prediction with rigorous experimental measurement provides the necessary insights. By understanding the interplay of the compound's ionic and polar nature with the properties of different solvent classes, and by employing a validated protocol such as the saturation shake-flask method, researchers can generate the high-quality data required for informed decision-making in synthesis, purification, and formulation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scispace.com [scispace.com]

- 3. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 7. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 8. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Solubility Measurements | USP-NF [uspnf.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Polarity Index [macro.lsu.edu]

- 19. Reagents & Solvents [chem.rochester.edu]

- 20. shodex.com [shodex.com]

- 21. chemicool.com [chemicool.com]

- 22. web.mnstate.edu [web.mnstate.edu]

- 23. edu.rsc.org [edu.rsc.org]

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Abstract

This compound is a synthetic compound with a chemical structure suggestive of psychoactive properties. This technical guide provides a detailed exploration of its putative mechanism of action, drawing upon established knowledge of structurally related compounds. We postulate that this compound primarily functions as a serotonin 5-HT2A receptor agonist. This guide will delineate the theoretical underpinnings of this hypothesis, present a comprehensive research framework for its validation, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction and Structural Analysis

This compound belongs to a class of N-benzylmethanamine derivatives. Its molecular architecture, featuring a dimethoxyphenyl ring and an N-benzyl group, bears a strong resemblance to a well-established class of serotonergic compounds. Specifically, the N-benzylation of phenethylamines, particularly those with a 2,5-dimethoxy substitution pattern, has been shown to yield highly potent and selective agonists for the serotonin 5-HT2A receptor.[1][2]

The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and cognitive processes, including perception, mood, and learning.[3] Its dysregulation has been implicated in various neuropsychiatric disorders, making it a significant target for drug discovery.[3] Based on the structural analogy of this compound to known 5-HT2A agonists, we hypothesize that its primary mechanism of action is through agonism at this receptor.

Postulated Signaling Pathway: 5-HT2A Receptor Agonism

Upon binding of an agonist like this compound, the 5-HT2A receptor is believed to undergo a conformational change, initiating a cascade of intracellular events. The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/11 family of G-proteins.

The proposed signaling cascade is as follows:

-

Agonist Binding: The compound binds to the orthosteric binding site of the 5-HT2A receptor.

-

G-Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

PLC Activation: The GTP-bound Gαq subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Caption: Postulated 5-HT2A Receptor Signaling Cascade.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound is a 5-HT2A receptor agonist, a systematic experimental approach is required. The following workflow provides a self-validating system to characterize the compound's pharmacological profile.

Caption: Workflow for Pharmacological Characterization.

Experiment 1: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor and to assess its selectivity over other relevant receptors.

Methodology: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human 5-HT2A receptor.

-

Harvest cells and prepare cell membranes through homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a high-affinity 5-HT2A receptor radioligand (e.g., [3H]ketanserin or [125I]DOI).

-

Add increasing concentrations of the test compound (this compound).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known 5-HT2A antagonist, e.g., ketanserin).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

-

Detection and Data Analysis:

-

Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Selectivity Profiling: Repeat the binding assay using cell lines expressing other receptors of interest, such as 5-HT2C, 5-HT1A, and dopamine D2 receptors, to determine the compound's selectivity.

Experiment 2: Functional Assays

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human 5-HT2A receptor.

Methodology: Cell-Based Calcium Flux Assay

-

Cell Culture and Dye Loading:

-

Culture HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

-

-

Assay Setup:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add increasing concentrations of the test compound to the wells.

-

Include wells with a known 5-HT2A agonist (e.g., serotonin) as a positive control and buffer alone as a negative control.

-

-

Detection and Data Analysis:

-

Measure the fluorescence intensity in each well over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Plot the peak fluorescence response as a function of the log of the test compound concentration to generate a dose-response curve.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

-

Determine the Emax value (the maximum response produced by the test compound) and express it as a percentage of the response to the positive control (serotonin).

-

Data Interpretation and Expected Outcomes

The integration of data from both binding and functional assays will provide a comprehensive pharmacological profile of this compound.

| Parameter | Description | Expected Outcome for a Selective 5-HT2A Agonist |

| Ki (nM) | Binding Affinity | Low nanomolar or sub-nanomolar value at the 5-HT2A receptor. |

| Selectivity | Ki (Other Receptors) / Ki (5-HT2A) | A high ratio indicates selectivity for the 5-HT2A receptor. |

| EC50 (nM) | Functional Potency | A low nanomolar value, consistent with the binding affinity. |

| Emax (%) | Functional Efficacy | A high percentage relative to the positive control (e.g., >80%), indicating full or near-full agonism. |

A low Ki value coupled with a low EC50 value and a high Emax would provide strong evidence to support the hypothesis that this compound is a potent and efficacious agonist at the 5-HT2A receptor.

Conclusion

While direct experimental data on this compound is not yet prevalent in the scientific literature, its structural characteristics provide a strong basis for the hypothesis that it acts as a 5-HT2A receptor agonist. The experimental framework detailed in this guide offers a robust and validated pathway for elucidating its precise mechanism of action and pharmacological profile. This information will be crucial for any future research or development involving this compound.

References

- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride: A Technical Guide for Preclinical Investigation

Introduction

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride is a synthetic compound whose biological activities remain largely unexplored in the public domain. However, a detailed structural analysis reveals a compelling resemblance to the N-benzylphenethylamine (NBOMe) class of compounds, which are known for their potent and selective interaction with the serotonergic system. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activity of this compound, drawing upon established principles of pharmacology and preclinical drug discovery. By dissecting its structural components, we can formulate a strong, testable hypothesis regarding its mechanism of action and design a logical, phased experimental workflow to elucidate its pharmacological profile.

Structural Analysis and Mechanistic Hypothesis

The structure of this compound incorporates two key pharmacophores that suggest a high probability of interaction with central nervous system (CNS) targets:

-

The 2,4-Dimethoxyphenyl Moiety: This group is structurally analogous to the dimethoxy-substituted phenyl rings found in many psychedelic phenethylamines of the 2C-x family. These compounds are known to have affinity for serotonin receptors.

-

The N-Benzyl Group: The addition of an N-benzyl group to a phenethylamine core is a critical structural modification that defines the NBOMe class of compounds. This addition is known to dramatically increase the affinity and potency at the serotonin 5-HT₂A receptor.[1][2]

Based on these structural similarities, the primary hypothesis is that This compound acts as a potent agonist or partial agonist at the serotonin 5-HT₂A receptor. The characteristic effects of classical hallucinogens are mediated by 5-HT₂A receptor activation.[1][2] Consequently, this compound may exhibit psychedelic-like properties. Secondary targets could include other serotonin receptor subtypes, such as 5-HT₂C, as well as other biogenic amine receptors.[3]

Proposed Preclinical Research Workflow

A systematic, multi-tiered approach is essential to characterize the pharmacological and toxicological profile of this novel compound. The following workflow outlines a series of in vitro and in vivo studies designed to test our primary hypothesis and assess the compound's broader biological effects.

Phase 1: In Vitro Characterization

1. Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound for the human serotonin 5-HT₂A receptor.

-

Methodology:

-

Utilize a commercially available radioligand binding assay kit or a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293 cells).

-

A radiolabeled antagonist with known high affinity for the 5-HT₂A receptor (e.g., [³H]ketanserin) will be used.

-

Incubate receptor-containing membranes with the radioligand in the presence of increasing concentrations of the test compound.

-

Measure the displacement of the radioligand by the test compound using liquid scintillation counting.

-

Calculate the inhibition constant (Ki) from the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).

-

2. Functional Assays:

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the 5-HT₂A receptor.

-

Methodology (Calcium Flux Assay):

-

Use a cell line co-expressing the human 5-HT₂A receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Apply increasing concentrations of the test compound and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Emax (maximal efficacy) relative to a known 5-HT₂A agonist like serotonin or DOI.

-

3. Off-Target Screening:

-

Objective: To assess the selectivity of the compound.

-

Methodology:

-

Screen the compound against a panel of receptors, ion channels, and transporters, such as those offered by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) or commercial vendors.

-

The panel should include other serotonin receptor subtypes (5-HT₁A, 5-HT₂B, 5-HT₂C), dopamine receptors (D₁, D₂), adrenergic receptors (α₁, α₂), and the serotonin transporter (SERT).

-

4. Cell Viability Assays:

-

Objective: To determine the potential cytotoxicity of the compound.

-

Methodology:

-

Use a relevant cell line, such as SH-SY5Y (human neuroblastoma) or primary cortical neurons.

-

Expose the cells to a range of concentrations of the test compound for 24-48 hours.

-

Assess cell viability using a standard method, such as the MTT or LDH release assay.

-

Determine the CC₅₀ (concentration that causes 50% cytotoxicity). It is important to note that some NBOMe compounds have demonstrated neurotoxic and cardiotoxic activity.[4][5]

-

| Assay Type | Key Parameter | Hypothetical Target Value | Rationale |

| 5-HT₂A Receptor Binding | Ki | < 10 nM | High affinity is a hallmark of NBOMe compounds.[1] |

| 5-HT₂A Functional Assay | EC₅₀ | < 50 nM | Potent agonism is expected based on structural analogy. |

| Off-Target Selectivity | Ki (other receptors) / Ki (5-HT₂A) | > 100-fold | High selectivity for 5-HT₂A over other receptors is desirable for a research tool and reduces potential side effects. |

| Cytotoxicity Assay | CC₅₀ | > 10 µM | A high CC₅₀ value indicates a favorable therapeutic window. |

Table 1: Hypothetical In Vitro Data and Target Values

Phase 2: In Vivo Evaluation

1. Rodent Behavioral Models:

-

Objective: To assess for in vivo 5-HT₂A receptor engagement.

-

Methodology (Head-Twitch Response in Mice):

-

The head-twitch response (HTR) is a well-established behavioral proxy for 5-HT₂A receptor activation in rodents and is characteristic of hallucinogens.[4][5]

-

Administer various doses of the test compound to C57BL/6J mice.

-

Observe and count the number of head twitches over a 30-60 minute period.

-

To confirm the effect is 5-HT₂A-mediated, a separate cohort of mice can be pre-treated with a selective 5-HT₂A antagonist (e.g., ketanserin or M100907) before administering the test compound.

-

2. Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology:

-

Administer a single dose of the compound to rats or mice via intravenous (IV) and oral (PO) routes.

-

Collect blood samples at multiple time points.

-

Analyze plasma concentrations of the parent compound using LC-MS/MS.

-

Calculate key PK parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

-

3. Preliminary Toxicology:

-

Objective: To assess the acute toxicity and identify potential adverse effects.

-

Methodology:

-

Administer escalating single doses of the compound to rodents.

-

Closely monitor for clinical signs of toxicity, such as seizures, hyperthermia, and changes in locomotor activity, which have been reported with NBOMe compounds.[1][6]

-

Conduct a gross necropsy and histopathological examination of key organs.

-

Data Interpretation and Future Directions

The results from this preclinical workflow will provide a comprehensive initial profile of this compound. If the data supports the primary hypothesis—demonstrating potent and selective 5-HT₂A agonism with a reasonable safety margin in preliminary studies—several future directions could be pursued:

-

Lead Optimization: Modify the structure to improve potency, selectivity, or metabolic stability.

-

Advanced Behavioral Pharmacology: Investigate more complex behavioral effects, such as effects on cognition, mood, and sensory perception, using appropriate animal models.

-

In Vivo Target Engagement Studies: Utilize techniques like positron emission tomography (PET) with a radiolabeled version of the compound to visualize and quantify receptor occupancy in the brain.[2]

Conclusion

While currently uncharacterized, this compound possesses significant structural features that strongly suggest activity at the serotonin 5-HT₂A receptor. Its similarity to the potent NBOMe class of psychedelics provides a solid foundation for a hypothesis-driven investigation into its biological activity. The multi-phased research plan outlined in this guide, progressing from in vitro target validation to in vivo functional and safety assessments, offers a rigorous and efficient pathway to unlock the pharmacological potential of this novel chemical entity. The insights gained will be critical for determining its viability as a research tool or a starting point for therapeutic development.

References

-

Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. Current Topics in Behavioral Neurosciences, 32, 283–311. [Link]

-

Wikipedia. (n.d.). 25D-NBOMe. Retrieved from [Link]

-

PsychonautWiki. (2022, July 19). 25D-NBOMe. Retrieved from [Link]

-

ResearchGate. (2016). Pharmacology and toxicology of N-Benzyl-phenylethylamines (25X-NBOMe) hallucinogens. Retrieved from [Link]

-

Poulie, C. B., Jensen, A. A., Halberstadt, A. L., & Kristensen, J. L. (2020). DARK Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 11(24), 4203–4219. [Link]

-

Internet in a Box. (n.d.). 25D-NBOMe. Retrieved from [Link]

-

Wikipedia. (n.d.). 25B-NB. Retrieved from [Link]

-

Gasińska, A., & Adamowicz, P. (2020). NBOMes–Highly Potent and Toxic Alternatives of LSD. Frontiers in Pharmacology, 11, 153. [Link]

Sources

- 1. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 25B-NB - Wikipedia [en.wikipedia.org]

- 4. 25D-NBOMe - Wikipedia [en.wikipedia.org]

- 5. Frontiers | NBOMes–Highly Potent and Toxic Alternatives of LSD [frontiersin.org]

- 6. researchgate.net [researchgate.net]

spectroscopic data for N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride

Introduction

This compound, with the CAS Number 83304-59-0, is a secondary amine salt of significant interest in synthetic and medicinal chemistry.[1] Its molecular structure, comprising a benzyl group and a 2,4-dimethoxyphenylmethanamine moiety, necessitates a robust and multi-faceted analytical approach for unambiguous identification and characterization. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound.

The structural elucidation of this compound relies on the synergistic interpretation of data from these distinct spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a definitive confirmation of the molecule's identity and purity. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic profile of this compound.

Molecular Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₆H₂₀ClNO₂[1]

-

Molecular Weight: 293.79 g/mol [1]

-

InChI Key: GGKNHMJBXGNDRV-UHFFFAOYSA-N

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment of its complex structure. The presence of the hydrochloride salt will influence the chemical shifts of nearby protons and carbons, particularly those adjacent to the nitrogen atom, due to the presence of the ammonium proton.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 2H | N⁺H₂ | The acidic protons of the ammonium salt are expected to be significantly downfield and broad due to exchange. |

| ~7.2 - 7.5 | Multiplet | 6H | Ar-H (Benzyl & C6-H of Dimethoxy) | Protons of the unsubstituted benzyl ring and the proton at the 6-position of the dimethoxy-substituted ring. |

| ~6.4 - 6.6 | Multiplet | 2H | Ar-H (C3-H & C5-H of Dimethoxy) | The protons ortho and para to the methoxy groups are shielded and appear upfield. |

| ~4.2 - 4.4 | Singlet/Broad | 2H | Ar-CH₂ -N | The benzylic protons on the 2,4-dimethoxyphenyl side are deshielded by the adjacent nitrogen. |

| ~4.0 - 4.2 | Singlet/Broad | 2H | Ar-CH₂ -N | The benzylic protons on the benzyl group side are also deshielded by the adjacent nitrogen. |

| ~3.85 | Singlet | 3H | O-CH₃ (para) | Methoxy group protons are typically sharp singlets. |

| ~3.80 | Singlet | 3H | O-CH₃ (ortho) | Methoxy group protons are typically sharp singlets. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~161.0 | C -OCH₃ (C4) | Aromatic carbon attached to the electron-donating methoxy group, significantly downfield. |

| ~158.5 | C -OCH₃ (C2) | Aromatic carbon attached to the electron-donating methoxy group, significantly downfield. |

| ~135.0 | Quaternary C (Benzyl) | The ipso-carbon of the benzyl ring. |

| ~131.0 | Ar-C H (C6) | Aromatic methine carbon. |

| ~129.0 | Ar-C H (Benzyl) | Aromatic methine carbons of the benzyl ring. |

| ~128.5 | Ar-C H (Benzyl) | Aromatic methine carbons of the benzyl ring. |

| ~115.0 | Quaternary C (Dimethoxy) | The ipso-carbon (C1) of the dimethoxy-substituted ring. |

| ~105.0 | Ar-C H (C5) | Aromatic methine carbon shielded by two oxygen atoms. |

| ~98.5 | Ar-C H (C3) | Aromatic methine carbon shielded by an ortho-methoxy group. |

| ~55.5 | O-C H₃ | Methoxy carbons. |

| ~50.0 | Ar-C H₂-N | Benzylic carbon deshielded by the nitrogen atom. |

| ~48.0 | Ar-C H₂-N | Benzylic carbon deshielded by the nitrogen atom. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

NMR Workflow Diagram

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and fragmentation pattern of a molecule.

MS Data

For this compound, electrospray ionization (ESI) is a suitable technique, which would likely show the protonated molecular ion of the free base.

Expected Mass Spectrometry Data (ESI-MS)

| m/z | Ion | Rationale |

| 258.15 | [M+H]⁺ | Protonated molecular ion of the free base (C₁₆H₁₉NO₂). |

| 151.08 | [C₉H₁₁O₂]⁺ | Fragmentation resulting in the 2,4-dimethoxybenzyl cation. This is often a base peak for such structures. [2][3] |

| 91.05 | [C₇H₇]⁺ | Fragmentation resulting in the tropylium ion from the benzyl group. A classic fragment for benzyl-containing compounds. |

The molecular weight of the free base is 257.33 g/mol . [4]Therefore, the most prominent peak in the high mass region of the ESI-MS spectrum is expected at m/z 258, corresponding to the protonated molecule. The fragmentation pattern provides further structural confirmation, with the peaks at m/z 151 and 91 being highly characteristic of the 2,4-dimethoxybenzyl and benzyl moieties, respectively.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Mass Spectrometry Workflow Diagram

Caption: Workflow for ESI-Mass Spectrometry analysis.

Integrated Spectroscopic Analysis

The conclusive identification of this compound is achieved by integrating the data from NMR, IR, and MS.

-

MS confirms the molecular mass of the free base (m/z 258 for [M+H]⁺) and provides key fragments (m/z 151 and 91) that establish the presence of the benzyl and 2,4-dimethoxybenzyl components.

-

IR spectroscopy confirms the presence of the key functional groups: the ammonium salt (broad N⁺-H stretch), aromatic rings (C=C stretches), and the characteristic strong C-O ether linkages of the methoxy groups.

-

NMR spectroscopy provides the complete structural map. ¹H NMR confirms the presence and connectivity of all protons, including the distinct aromatic substitution patterns and the benzylic CH₂ groups. ¹³C NMR complements this by identifying all unique carbon environments, confirming the overall carbon skeleton.

Together, these three spectroscopic techniques provide a self-validating system, offering unambiguous proof of the structure and identity of this compound.

References

- Supplementary Information. (n.d.).

- This compound 83304-59-0 wiki. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

- N-benzyl-3,4-DMA (hydrochloride) - Cayman Chemical. (n.d.).

- (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem. (n.d.).

- Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Supporting Information. (n.d.).

- 2,4-Dimethoxybenzylamine | C9H13NO2 | CID 597250 - PubChem. (n.d.).

- This compound - Sigma-Aldrich. (n.d.).

- 2,4-Dimethoxybenzylamine hydrochloride(20781-21-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- Benzenemethanamine, 4-methoxy- - the NIST WebBook. (n.d.).

- N-benzyl-1-(2,5-dimethoxyphenyl)methanamine | 626205-84-3 | ChemScene. (n.d.).

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Retrosynthetic Analysis

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride possesses a core structure amenable to formation via the creation of a carbon-nitrogen bond between a substituted benzyl moiety and a benzylamine fragment. The logical point of disconnection for a retrosynthetic analysis is the benzylic carbon-nitrogen bond. This leads to two primary synthons: a 2,4-dimethoxyphenylmethyl electrophile (or its carbonyl precursor) and a benzylamine nucleophile. The most direct and widely practiced synthetic strategy stemming from this analysis is the reductive amination between 2,4-dimethoxybenzaldehyde and benzylamine. This one-pot reaction is highly efficient and avoids the handling of potentially unstable benzylic halides.

The overall synthetic transformation can be visualized as follows:

Caption: Retrosynthetic approach and forward synthesis plan.

The Cornerstone of Synthesis: Reductive Amination

Reductive amination is a robust and versatile method for the synthesis of amines. The reaction proceeds in two key stages:

-

Imine Formation: The carbonyl group of the aldehyde (2,4-dimethoxybenzaldehyde) reacts with the primary amine (benzylamine) to form a Schiff base, or imine, intermediate. This is a reversible condensation reaction where a molecule of water is eliminated. The rate of imine formation is often pH-dependent and can be catalyzed by mild acid.

-

Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the secondary amine. This reduction is typically achieved in situ using a selective reducing agent that does not readily reduce the starting aldehyde.

Mechanistic Considerations and Reagent Selection

The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must be mild enough to not compete with imine formation by prematurely reducing the aldehyde, yet potent enough to efficiently reduce the imine intermediate.

Sodium borohydride (NaBH₄) is a commonly employed and cost-effective reducing agent for this purpose. While it can reduce aldehydes, the rate of reduction is significantly slower than the rate of imine reduction, especially at neutral or slightly acidic pH. The iminium ion, which is in equilibrium with the imine, is particularly susceptible to hydride attack.

The reaction mechanism can be visualized as follows:

Caption: Mechanism of Reductive Amination.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Dimethoxybenzaldehyde | 166.17 | 5.00 g | 30.1 |

| Benzylamine | 107.15 | 3.22 g (3.3 mL) | 30.1 |

| Sodium Borohydride | 37.83 | 1.71 g | 45.2 |

| Methanol | 32.04 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,4-dimethoxybenzaldehyde (5.00 g, 30.1 mmol) and methanol (100 mL). Stir the mixture until the aldehyde is completely dissolved.

-

Addition of Amine: To the stirred solution, add benzylamine (3.22 g, 30.1 mmol) dropwise at room temperature. A slight exotherm may be observed. Stir the reaction mixture for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (1.71 g, 45.2 mmol) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C. Gas evolution (hydrogen) will be observed.

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of 50 mL of deionized water. The methanol is then removed under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine free base as an oil.

-

Salt Formation: Dissolve the crude free base in 100 mL of diethyl ether. While stirring, add concentrated hydrochloric acid dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to afford this compound as a white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Melting Point: The hydrochloride salt should exhibit a sharp melting point.

-

NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling patterns for the aromatic and aliphatic protons and carbons.

-

Mass Spectrometry: Confirms the molecular weight of the free base.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the N-H bond of the secondary amine salt, aromatic C-H, and C-O ether linkages.

Safety Considerations

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled with care in a well-ventilated fume hood.

-

Benzylamine and 2,4-dimethoxybenzaldehyde are irritants. Avoid contact with skin and eyes.

-

Concentrated hydrochloric acid is corrosive and should be handled with appropriate personal protective equipment.

-

Diethyl ether is extremely flammable. All operations involving diethyl ether should be conducted away from ignition sources.

Conclusion

While the specific historical context of the discovery of this compound remains to be fully elucidated from primary literature, its synthesis is readily achieved through the well-established and efficient method of reductive amination. This guide provides a robust and detailed protocol based on sound chemical principles, enabling researchers to reliably synthesize and characterize this compound. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process. This foundational knowledge is crucial for the further exploration of this and related compounds in various fields of chemical and pharmaceutical research.

References

- At this time, no primary reference detailing the initial discovery and synthesis of this compound could be located in the public domain. The synthetic protocol provided is based on established methodologies for reductive amination. For general procedures on reductive amination, the following resources are recommended: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

An In-depth Technical Guide to N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride and its Analogs

Abstract

This technical guide provides a comprehensive overview of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride, a secondary amine with significant potential in neuropharmacological research. The guide details a robust synthetic protocol for this compound and its analogs via reductive amination, outlines key analytical characterization techniques, and explores the structure-activity relationships that govern its biological activity. The primary focus is on the interaction of this class of compounds with serotonin receptors, particularly the 5-HT2A subtype, for which N-benzyl-substituted phenethylamines and tryptamines have shown high affinity and potency. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychoactive compounds and therapeutics for central nervous system disorders.

Introduction

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine and its analogs represent a class of synthetic amines with a structural resemblance to known psychoactive phenethylamines. The core structure, featuring a dimethoxy-substituted phenyl ring linked to a benzylamine moiety, has garnered interest for its potential to modulate serotonergic systems in the brain. The hydrochloride salt of the parent compound is a stable, crystalline solid suitable for research purposes.

The introduction of an N-benzyl group to phenethylamine and tryptamine backbones has been shown to significantly enhance affinity and potency at the 5-HT2A serotonin receptor.[1][2] This has led to the exploration of a wide array of N-benzyl derivatives as potential tools for studying the pharmacology of these receptors, which are implicated in a variety of neurological and psychiatric conditions. This guide will provide a detailed examination of the synthesis, characterization, and known biological activities of this compound and its related analogs, offering a foundational resource for further investigation.

Synthesis and Mechanism

The most direct and efficient method for the synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine is through the reductive amination of 2,4-dimethoxybenzaldehyde with benzylamine. This widely utilized one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. The use of a mild reducing agent like sodium borohydride is advantageous as it selectively reduces the imine in the presence of the aldehyde.[3][4] The final step involves the conversion of the free base to its hydrochloride salt to improve stability and handling.

The causality behind this experimental choice lies in the high efficiency and operational simplicity of reductive amination. The reaction can be carried out under mild conditions and typically results in high yields of the desired product. The mechanism involves the nucleophilic attack of the benzylamine on the carbonyl carbon of 2,4-dimethoxybenzaldehyde, followed by dehydration to form the Schiff base (imine). The hydride from sodium borohydride then attacks the electrophilic carbon of the imine, yielding the secondary amine.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful synthesis can be confirmed at each stage through analytical monitoring.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Benzylamine

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Hydrochloric acid (concentrated)

-

Diethyl ether (anhydrous)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in methanol. To this solution, add benzylamine (1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation of the Free Base: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine as an oil. The crude product can be purified by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data for this compound, based on its chemical structure and data from analogous compounds.

Table 1: Physicochemical and Predicted Spectral Data

| Property | Value |

| CAS Number | 83304-59-0[3] |

| Molecular Formula | C₁₆H₂₀ClNO₂[5] |

| Molecular Weight | 293.79 g/mol [5] |

| Appearance | White to off-white solid |

| ¹H NMR (predicted) | δ (ppm): 7.2-7.4 (m, 5H, Ar-H of benzyl), 6.8-7.1 (m, 3H, Ar-H of dimethoxyphenyl), 4.0-4.2 (s, 2H, N-CH₂-Ar), 3.8-4.0 (s, 2H, Ar-CH₂-N), 3.8 (s, 6H, 2 x OCH₃) |

| ¹³C NMR (predicted) | δ (ppm): 160, 158 (C-O), 138 (Ar-C), 130, 128, 127 (Ar-CH), 120 (Ar-C), 104, 98 (Ar-CH), 55 (OCH₃), 53 (N-CH₂), 48 (Ar-CH₂) |

| IR (predicted, cm⁻¹) | ~3000 (N-H stretch of amine salt), 2800-3000 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1250, 1050 (C-O stretch) |

| Mass Spec (EI, m/z) | 257 (M⁺ of free base), 151 (dimethoxybenzyl fragment), 91 (benzyl fragment) |

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of this compound and its analogs is primarily associated with their interaction with serotonin receptors, particularly the 5-HT2A subtype.[1] The N-benzyl moiety is a critical determinant of high affinity and potency at this receptor.[2]

Structure-Activity Relationship Insights:

-

N-Benzyl Group: The presence of the N-benzyl group dramatically increases affinity for the 5-HT2A receptor compared to simple N-alkyl analogs. This is thought to be due to favorable interactions with specific amino acid residues, such as Phe339, in the receptor's binding pocket.[2]

-

Substituents on the N-Benzyl Ring: The position and nature of substituents on the N-benzyl ring can fine-tune the compound's pharmacological profile. Ortho- and meta-substitutions on the benzyl ring tend to enhance affinity, while para-substitutions often reduce it.[6]

-

Dimethoxy Phenyl Ring: The 2,4-dimethoxy substitution pattern on the phenylmethanamine portion of the molecule is a common feature in many psychoactive phenethylamines and contributes to the overall interaction with the serotonin receptor system.

Conclusion

This compound is a synthetically accessible compound with a high potential for activity at serotonin receptors. This technical guide provides a solid foundation for its synthesis, characterization, and pharmacological exploration. The outlined reductive amination protocol offers a reliable method for producing this compound and its analogs, enabling further investigation into their structure-activity relationships and therapeutic potential. The insights into its predicted biological activity at the 5-HT2A receptor highlight the importance of this chemical scaffold for the development of novel probes and drug candidates targeting the serotonergic system.

References

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964. [Link]

-

Braden, M. R., Parrish, J. C., Naylor, J. C., & Nichols, D. E. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 70(6), 1956–1964*. [Link]

-

Braden, M. R., et al. (2015). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. ACS Chemical Neuroscience, 6(7), 1193-1205*. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Hamidi, N. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Turkish Journal of Chemistry, 34(2), 307-312*. [Link]

-

ChemSRC. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl-(2,4-dimethoxy-benzyl)-amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. gctlc.org [gctlc.org]

- 4. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]

- 5. Page loading... [wap.guidechem.com]

- 6. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride via Reductive Amination

Abstract

This document provides a detailed protocol for the synthesis of N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine hydrochloride, a valuable secondary amine intermediate in pharmaceutical and organic synthesis. The methodology employs a robust and widely-used one-pot reductive amination strategy, starting from 2,4-dimethoxybenzaldehyde and benzylamine. The procedure involves the initial formation of a Schiff base (imine) intermediate, which is subsequently reduced in situ using sodium borohydride. The resulting amine free base is then converted to its stable hydrochloride salt. This guide offers in-depth explanations of the reaction mechanism, step-by-step experimental procedures, characterization data, and critical safety precautions for researchers and professionals in drug development and chemical synthesis.

Scientific Principles and Reaction Mechanism